molecular formula C12H23ClN2O B11745157 1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride

1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride

Cat. No.: B11745157
M. Wt: 246.78 g/mol
InChI Key: LWQBCHUTSKKSDA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride can be achieved through several methods. One notable approach involves intramolecular asymmetric reductive amination catalyzed by imine reductase enzymes . This method is particularly efficient for producing chiral 1,4-diazepanes with high enantiomeric excess. The reaction conditions typically involve the use of specific imine reductase enzymes, which can be optimized through mutagenesis to improve catalytic efficiency .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.

    Substitution: Substitution reactions can occur, where functional groups on the diazepane ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Cyclohexanecarbonyl-1,4-diazepane hydrochloride can be compared with other diazepane derivatives. Similar compounds include:

    1,4-Diazepane: A simpler structure without the cyclohexanecarbonyl group.

    1-Benzyl-1,4-diazepane: Contains a benzyl group instead of a cyclohexanecarbonyl group.

    1-Methyl-1,4-diazepane: Features a methyl group in place of the cyclohexanecarbonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

IUPAC Name

cyclohexyl(1,4-diazepan-1-yl)methanone;hydrochloride

InChI

InChI=1S/C12H22N2O.ClH/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14;/h11,13H,1-10H2;1H

InChI Key

LWQBCHUTSKKSDA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCCNCC2.Cl

Origin of Product

United States

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